molecular formula C4H10N4 B146735 4-Azidobutan-1-amine CAS No. 88192-20-5

4-Azidobutan-1-amine

Cat. No. B146735
CAS RN: 88192-20-5
M. Wt: 114.15 g/mol
InChI Key: LFMZGBHJJNIRKH-UHFFFAOYSA-N
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Description

4-Azidobutan-1-amine is a chemical compound that is part of a broader class of azides, which are characterized by the presence of an azido group (-N3) attached to an organic moiety. While the provided papers do not directly discuss 4-azidobutan-1-amine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical nature and reactivity of azides in general.

Synthesis Analysis

The synthesis of related azido compounds involves strategic functional group manipulations and the use of protecting groups. For instance, the synthesis of 2-alkyl-3,4-iminobutanoic acids, which are beta-amino acids with an aziridine ring, starts with aspartic acid. The process includes the introduction of an alkyl group, reduction of the alpha-carboxylate to an alcohol, and cyclization to form the aziridine ring . Although this synthesis does not directly pertain to 4-azidobutan-1-amine, the principles of functional group transformation and protection are relevant to its synthesis.

Molecular Structure Analysis

The molecular structure of azido compounds is often characterized by X-ray diffraction analysis, as seen in the study of 4-aziadamantan-1-amine . This technique allows for the determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

Azido compounds are known for their versatile reactivity. For example, 4-aziadamantan-1-amine undergoes photolysis to form an azine and pyrolysis to yield carbene insertion products . These reactions demonstrate the propensity of azido compounds to participate in ring expansion and insertion reactions, which could be extrapolated to the behavior of 4-azidobutan-1-amine under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azido compounds can be influenced by their interactions with other molecules. The study of 4-aziadamantan-1-amine revealed the formation of inclusion complexes with cyclodextrins, which affected the compound's properties, such as solubility and stability . These findings suggest that 4-azidobutan-1-amine could also form complexes with cyclodextrins or other host molecules, altering its physical and chemical behavior.

Scientific Research Applications

Synthesis of Unique Chemical Structures

4-Azidobutan-1-amine is used in the synthesis of unique and important chemical structures. For example, it has been employed in the development of bicyclo[1.1.1]pentan-1-amine, which is of interest in medicinal chemistry due to its unique properties. This synthesis process involves the reduction of a versatile intermediate, 1-azido-3-iodobicyclo[1.1.1]pentane, which offers a flexible and scalable alternative for producing such compounds (Goh et al., 2014).

Development of Protease Inhibitors

It also finds application in the synthesis of protease inhibitors. For instance, 4-Azidobutan-1-amine has been used in the solid-phase synthesis of 1,3-bis(acylamino)-2-butanones, which are inhibitors of cysteine proteases like cathepsins K and L. This synthesis demonstrates the compound's utility in producing novel inhibitors with significant potency and selectivity (Yamashita et al., 1999).

Facilitating Diazo Transfer Reactions

4-Azidobutan-1-amine plays a role in diazo transfer reactions. Nonafluorobutanesulfonyl azide, for example, has been used as an efficient diazo transfer reagent for converting primary amines to azides. This process is applicable in one-pot regioselective synthesis of 1,2,3-triazoles from primary amines (Suárez et al., 2010).

Magnetic Shielding Studies

4-Azidobutan-1-amine is also significant in magnetic shielding studies. Research has focused on understanding the NMR shielding parameters for secondary amine groups using derivatives like 4-Aza-5α-androstanone, which provide insight into the effects of amine groups on magnetic properties (Iwamoto et al., 2003).

Safety And Hazards

When handling 4-Azidobutan-1-amine, it is recommended to wear an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It is also classified as an irritant .

Future Directions

The future directions of 4-Azidobutan-1-amine research could involve the development of new PROTACs with improved efficacy and selectivity. The design and synthesis of these PROTACs would involve the optimization of the linker, the E3 ligase ligand, and the POI ligand .

properties

IUPAC Name

4-azidobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMZGBHJJNIRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236881
Record name 1-Butanamine, 4-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidobutan-1-amine

CAS RN

88192-20-5
Record name 4-Azido-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88192-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanamine, 4-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, 4-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
H Xu, T Kurohara, R Takano, H Yokoo… - …, 2022 - Wiley Online Library
… The resin 15 and 16 were synthesized from resin 4 in the same manner as resin 2, using 4-azidobutan-1-amine for resin 15 and 8-azidooctan-1-amine for resin 16 instead of 3-…
TJM Beenakker, DPA Wander, WA Offen… - Journal of the …, 2017 - ACS Publications
… The mixture of α- and β-esters 9 was saponified, and the resulting carboxylates were condensed with 4-azidobutan-1-amine (see Supporting Information (SI)). The mixture of α- and β-…
Number of citations: 31 pubs.acs.org
Y Du, CE Hendrick, KS Frye, LR Comstock - ChemBioChem, 2012 - Wiley Online Library
… Ester reduction using DIBALH generated amino alcohol 10, which was further condensed with 4-azidobutan-1-amine20 to generate 11 in modest yield. With the desired azide in place, …
W Fan, W Zhang, S Allen, S Alshehri… - Bioconjugate …, 2022 - ACS Publications
… Similarly, for the inhibitors without the Arg residue, Boc-Leu-OH was conjugated to 4-azidobutan-1-amine to yield 7 followed by removal of the Boc protecting group. An amidation …
Number of citations: 6 pubs.acs.org
CM Calabrese, TJ Merkel, WE Briley… - Angewandte …, 2015 - Wiley Online Library
Herein, we report the synthesis of DNA‐functionalized infinite‐coordination‐polymer (ICP) nanoparticles as biocompatible gene‐regulation agents. ICP nanoparticles were synthesized …
Number of citations: 97 onlinelibrary.wiley.com
M Ramadan, NK Bremner-Hay, SA Carlson… - Tetrahedron, 2014 - Elsevier
… The reaction was carried out with 4-azidobutan-1-amine 16 to obtain 8e (1.10 g, 91%) as a yellow oil. H NMR (CDCl 3 ) δ 8.32 (s, 1H), 7.79 (s, 1H), 6.77 (br s, 1H), 6.15 (bt, J=5.5 Hz, 1H)…
Number of citations: 20 www.sciencedirect.com
B Zhang, Y Wang, S Huang, J Sun, M Wang, W Ma… - Cell Chemical …, 2021 - cell.com
… To a solution of 4-azidobutan-1-amine (34 mg, 0.3 mmol) in DMSO (5mL) were added FITC (… also removed part of the excess 4-azidobutan-1-amine. The compound was purified by flash …
Number of citations: 17 www.cell.com
TJM Beenakker, DPA Wander… - European Journal of …, 2018 - Wiley Online Library
… The carboxylic acid derivatives (0.346 g, 0.600 mmol) were dissolved in CH 2 Cl 2 (6.0 mL), and 4-azidobutan-1-amine (82.2 mg, 0.720 mmol, 1.2 equiv.) was added. DIPEA (364 µL, …
H Cahuzac, A Sallustrau, C Malgorn… - Journal of medicinal …, 2022 - ACS Publications
… To a solution of C (8.8 μmol; 1 equiv) in DMF (90 μL) at room temperature were added DIEA (59 μmol; 7 equiv), HATU (13 μmol; 1.5 equiv), and 4-azidobutan-1-amine (17 μmol; 2 equiv)…
Number of citations: 5 pubs.acs.org
R Mukherjee - 2015 - search.proquest.com
… Alcohol (46) is converted to carbonate (47), which in turn is transformed to the carbamate (51) by 4-azidobutan-1-amine (50, formed in two steps from 1,4-dibromobutane, 48).…
Number of citations: 2 search.proquest.com

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